molecular formula C9H16O4 B13833060 2-Pentylbutanedioic acid CAS No. 3507-62-8

2-Pentylbutanedioic acid

Cat. No.: B13833060
CAS No.: 3507-62-8
M. Wt: 188.22 g/mol
InChI Key: FNZSVEHJZREFPF-UHFFFAOYSA-N
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Description

2-Pentylbutanedioic acid is an organic compound with the molecular formula C9H16O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as butanedioic acid, with a pentyl group. This can be done using a Grignard reagent or an organolithium compound in the presence of a catalyst. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by purification through crystallization or distillation. The choice of catalyst and reaction conditions would depend on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Pentylbutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The carboxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-Pentylbutanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Industry: It may be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentylbutanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can affect enzymatic activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

    Succinic Acid (Butanedioic Acid): A simpler dicarboxylic acid with a shorter carbon chain.

    Adipic Acid: Another dicarboxylic acid with a longer carbon chain.

    Glutaric Acid: A dicarboxylic acid with a five-carbon chain.

Uniqueness: 2-Pentylbutanedioic acid is unique due to its specific carbon chain length and the presence of two carboxyl groups. This structure provides distinct chemical properties and reactivity compared to other dicarboxylic acids, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

3507-62-8

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-pentylbutanedioic acid

InChI

InChI=1S/C9H16O4/c1-2-3-4-5-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

FNZSVEHJZREFPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)O)C(=O)O

Origin of Product

United States

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